molecular formula C10H7BrFN B1375375 8-Bromo-5-fluoro-2-methylquinoline CAS No. 904694-59-3

8-Bromo-5-fluoro-2-methylquinoline

Cat. No.: B1375375
CAS No.: 904694-59-3
M. Wt: 240.07 g/mol
InChI Key: SKYJNBNYCRKOPC-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) is a high-purity halogenated quinoline compound serving as a versatile chemical intermediate for research and development. With the molecular formula C 10 H 7 BrFN and a molecular weight of 240.07 g/mol, this compound is characterized by a quinoline core functionalized with bromo and fluoro substituents, making it a valuable scaffold for further synthetic modification . This compound is part of the quinoline family, which are fundamental heterocyclic molecules recognized for their significant role in chemical synthesis and wide range of applications in industrial and medicinal chemistry . As a building block, it is particularly useful in pharmaceutical research for the synthesis of more complex molecules. The presence of both bromine and fluorine atoms at strategic positions on the aromatic ring system allows for selective cross-coupling reactions, such as Suzuki-Miyaura reactions, and facilitates the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Research into analogous halogenated quinoline derivatives has demonstrated notable biological activities , including antimicrobial, antifungal, and antimycobacterial properties, highlighting the potential of this chemical scaffold in developing new therapeutic agents . Our product is supplied with a guaranteed purity of >95% and is intended solely for research purposes in laboratory settings . Key Identifiers: • CAS Number: 904694-59-3 • Molecular Formula: C 10 H 7 BrFN • Molecular Weight: 240.07 g/mol • Purity: >95% This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJNBNYCRKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 8 Bromo 5 Fluoro 2 Methylquinoline

De Novo Synthesis of the Quinoline (B57606) Core

The de novo synthesis of the quinoline ring system provides a direct route to substituted derivatives by assembling the bicyclic structure from acyclic or monocyclic precursors. A prominent and historically significant method for this transformation is the Skraup synthesis and its variations. organicreactions.orgwikipedia.org

Modified Skraup Synthesis Approaches for Substituted Quinolines

The classical Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org However, to achieve the specific substitution pattern of 8-bromo-5-fluoro-2-methylquinoline, modifications to this protocol are necessary. These modifications often involve replacing glycerol with other carbonyl compounds to introduce substituents at various positions of the quinoline ring. organicreactions.orgresearchgate.net The use of acetylated amines has also been shown to improve yields and reduce the notoriously violent nature of the traditional Skraup reaction. cdnsciencepub.comcdnsciencepub.com

A key starting material for the synthesis of this compound via a modified Skraup approach is 2-bromo-5-fluoroaniline. sigmaaldrich.com This aniline (B41778) derivative already contains the desired bromine and fluorine atoms at the correct positions relative to the amine group, which will ultimately become positions 8 and 5 of the quinoline ring, respectively. The reaction proceeds by the condensation of this aniline precursor with an appropriate carbonyl compound.

Table 1: Properties of 2-Bromo-5-fluoroaniline

PropertyValue
CAS Number1003-99-2 sigmaaldrich.com
Molecular FormulaBrC₆H₃(F)NH₂ sigmaaldrich.com
Molecular Weight190.01 g/mol sigmaaldrich.com
Melting Point43-47 °C sigmaaldrich.com

This table is interactive. Click on the headers to sort.

In the modified Skraup synthesis for 2-methylquinolines, crotonaldehyde (B89634) is a crucial reactant. organicreactions.orgnih.gov Crotonaldehyde is an α,β-unsaturated aldehyde that, upon reaction with the aniline precursor, leads to the formation of the methyl group at the 2-position of the quinoline ring. nih.gov The reaction is believed to proceed through a Michael addition of the aniline to the crotonaldehyde, followed by cyclization and oxidation. youtube.com

The cyclization and dehydration steps of the Skraup synthesis are typically promoted by strong acids like sulfuric acid. organicreactions.org However, to moderate the reaction and improve yields, various catalytic systems have been developed. Lewis acids such as zinc(II) chloride can be employed to facilitate the cyclization process. iipseries.org Boric acid has also been used as a modification to the Skraup synthesis, leading to increased yields of quinoline. acs.org More recent advancements have explored the use of manganese and nickel complexes as catalysts for quinoline synthesis, offering more environmentally friendly and efficient alternatives. organic-chemistry.orgrsc.org

Post-Cyclization Functionalization and Derivatization

An alternative strategy to the de novo synthesis with a pre-halogenated aniline is to first synthesize a simpler quinoline derivative and then introduce the bromine and fluorine atoms in subsequent steps. This approach relies on the development of regioselective halogenation methods.

Regioselective Bromination and Fluorination Strategies

Achieving the specific 8-bromo-5-fluoro substitution pattern on a pre-formed quinoline ring requires precise control over the regioselectivity of the halogenation reactions. The electronic nature of the quinoline ring, with the nitrogen atom acting as a deactivating and directing group, influences the position of electrophilic substitution.

Regioselective Bromination: The bromination of quinolines can be influenced by the substituents already present on the ring. researchgate.netresearchgate.net For instance, the bromination of 8-substituted quinolines has been studied to understand the directing effects of the substituent at position 8. researchgate.netresearchgate.netacgpubs.org In some cases, direct bromination can lead to a mixture of products, necessitating separation or more controlled reaction conditions. researchgate.net Metal-free methods for the remote C5-H bromination of 8-substituted quinolines have been developed using reagents like N-bromosuccinimide (NBS) or trihaloisocyanuric acids, offering good to excellent regioselectivity. rsc.org

Regioselective Fluorination: The introduction of fluorine onto an aromatic ring is often more challenging than bromination. Direct C-H fluorination is an active area of research. nih.govacs.org One approach involves the use of electrophilic fluorinating agents. Another strategy is nucleophilic fluorination, which can be challenging for electron-deficient azaarenes like quinoline. nih.gov Recent developments have shown that photoredox catalysis can enable the C4-selective fluorination of quinolines. nih.govacs.org Achieving fluorination specifically at the C5 position of an 8-bromoquinoline (B100496) would likely require a multi-step process, possibly involving the installation of a directing group or the use of advanced catalytic systems. georgiasouthern.edu

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution is a cornerstone of quinoline chemistry, typically favoring substitution at the 5- and 8-positions. pharmaguideline.com The introduction of a bromine atom onto the 5-fluoro-2-methylquinoline (B1602647) scaffold to produce this compound proceeds via an electrophilic aromatic substitution mechanism. In this reaction, the quinoline ring acts as a nucleophile, attacking an electrophilic bromine species. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position influences the regioselectivity of the bromination. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, thus directing the substitution to the benzene (B151609) ring. pharmaguideline.com

The mechanism involves the generation of a highly electrophilic bromine species, often facilitated by a Lewis acid catalyst. This electrophile is then attacked by the electron-rich benzene portion of the quinoline ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the existing substituents. Finally, a proton is lost from the intermediate to restore the aromaticity of the ring, yielding the brominated product.

Utilizing N-Bromosuccinimide (NBS) and Radical Initiators

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for benzylic and allylic brominations under radical conditions. halideschemicals.com In the context of synthesizing this compound, NBS can be employed as a source of electrophilic bromine, particularly for the bromination of electron-rich aromatic compounds. halideschemicals.com The reaction is often carried out in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and under thermal or photochemical conditions. researchgate.net

The process begins with the homolytic cleavage of the N-Br bond in NBS, initiated by heat or light, to generate a bromine radical. This radical then abstracts a hydrogen atom from the aromatic ring to form HBr and a quinolinyl radical. The HBr can then react with NBS to produce molecular bromine (Br₂). The Br₂ can then participate in the electrophilic aromatic substitution as described previously, or the quinolinyl radical can react directly with Br₂ to form the final product and another bromine radical, propagating the chain reaction. The use of NBS provides a milder alternative to using molecular bromine directly and can offer improved regioselectivity. halideschemicals.com

Influence of Lewis Acids (e.g., AlCl₃) on Selectivity

Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), play a crucial role in enhancing the electrophilicity of halogens in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org In the bromination of 5-fluoro-2-methylquinoline, a Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺). libretexts.org This increased electrophilicity facilitates the attack by the less reactive quinoline ring system.

Introduction of Methyl Substituents

The methyl group at the 2-position of this compound is typically introduced during the initial synthesis of the quinoline ring. Several classic named reactions in organic chemistry allow for the synthesis of 2-methylquinolines. The Doebner-von Miller reaction, for example, can utilize crotonaldehyde (derived from the dehydration of glycerol) which, upon reaction with an appropriately substituted aniline, will result in a 2-methylquinoline (B7769805). rsc.org Another common method is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, such as acetone, to form the quinoline ring with a methyl group at the 2-position. pharmaguideline.com

Advanced Coupling Reactions for Diversification

The bromine atom at the 8-position of this compound serves as a versatile handle for further molecular diversification through various cross-coupling reactions.

Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the 8-position of the quinoline is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method is widely used to form biaryl linkages and is known for its mild reaction conditions and the commercial availability and stability of the boronic acid reagents. libretexts.org The reaction of this compound with a suitable boronic acid would yield an 8-aryl-5-fluoro-2-methylquinoline derivative.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgsoton.ac.uk This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org Subjecting this compound to Sonogashira coupling conditions with a terminal alkyne would result in the corresponding 8-alkynyl-5-fluoro-2-methylquinoline.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org This reaction would allow for the introduction of a wide variety of organic groups (R²) at the 8-position of the quinoline ring by reacting this compound with an organostannane of the formula R²-Sn(Alkyl)₃.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Product
Suzuki-Miyaura This compound + R-B(OH)₂ Pd catalyst, Base 8-R-5-fluoro-2-methylquinoline
Sonogashira This compound + R-C≡CH Pd catalyst, Cu(I) co-catalyst, Base 8-(R-C≡C)-5-fluoro-2-methylquinoline
Stille This compound + R-Sn(Alkyl)₃ Pd catalyst 8-R-5-fluoro-2-methylquinoline
Nucleophilic Substitution Reactions for Halogen Exchange

While nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, certain strategies can facilitate the exchange of the bromine atom in this compound for another halogen. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under specific metal-catalyzed conditions. frontiersin.orgnih.gov This allows for the conversion of the bromo-substituent to an iodo- or chloro-substituent, which can alter the reactivity of the molecule in subsequent cross-coupling reactions. For instance, converting the bromide to an iodide would increase its reactivity in Suzuki or Sonogashira couplings. Conversely, replacement with a chloride would render it less reactive. These halogen exchange reactions provide a means to fine-tune the synthetic utility of the 8-halo-5-fluoro-2-methylquinoline scaffold. frontiersin.org

Industrial and Scalable Synthesis Considerations

Scaling the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of process safety, efficiency, and environmental impact. Traditional batch processing for quinoline synthesis, like the Skraup or Doebner-von Miller reactions, often involves highly exothermic steps and the use of hazardous reagents like concentrated acids and strong oxidants, which pose significant challenges at scale. researchgate.netnih.gov Modern industrial approaches focus on mitigating these risks through advanced process control and innovative reaction technologies.

Key considerations include:

Thermal Management: The condensation and cyclization steps are often highly exothermic. Industrial reactors must have efficient heat exchange systems to control the temperature, prevent runaway reactions, and minimize the formation of byproducts. researchgate.net

Reagent Handling: The safe storage, transport, and addition of corrosive materials like sulfuric acid and toxic precursors are paramount. Automated dosing systems are often employed.

Process Automation: Automation of reaction parameters (temperature, pressure, dosing rate) ensures batch-to-batch consistency and enhances safety.

Continuous flow chemistry offers a compelling solution to many of the challenges associated with the large-scale synthesis of quinolines. researchgate.net By performing reactions in a continuously moving stream through a reactor, flow chemistry provides superior control over reaction parameters, leading to enhanced safety, efficiency, and scalability. acs.orgrsc.org

For the synthesis of this compound, a continuous flow setup could involve pumping the pre-mixed reactants (3-bromo-6-fluoroaniline, crotonaldehyde, and acid catalyst) through a heated reactor coil or a packed-bed reactor containing a solid-phase catalyst. rsc.org This approach offers several advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly exothermic or potentially explosive reactions. rsc.org In-line quenching of hazardous reagents can further improve process safety.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or flow channels allows for extremely efficient heat exchange, enabling precise temperature control and preventing the formation of thermal gradients that can lead to side reactions. acs.org

Increased Productivity and Scalability: Production capacity can be increased by extending the operational time ("scaling out") or by using multiple reactors in parallel, rather than resorting to larger, more hazardous batch reactors. Throughputs of several grams per hour for quinoline synthesis have been demonstrated in laboratory-scale flow systems. vapourtec.comresearchgate.net

Process Integration: Flow synthesis can be integrated with in-line purification and analysis, creating a fully automated and streamlined manufacturing process from starting materials to the final product. researchgate.net

Recent studies have demonstrated the successful application of flow chemistry to Doebner-Miller type reactions, achieving high yields of 2-methylquinoline derivatives in water, highlighting a green and practical route for production. researchgate.net A continuous process for synthesizing 2-methylquinolines from nitroarenes using a heterogeneous catalyst has also been developed, showcasing a method that avoids strong acids and oxidants. rsc.org

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization in either batch or flow synthesis include the choice of catalyst, solvent, temperature, and reactant stoichiometry. researchgate.net

Catalyst and Solvent Selection: The choice of acid catalyst is fundamental. While traditional methods use homogeneous catalysts like concentrated sulfuric acid, these can lead to difficult workups and waste generation. nih.gov Research into heterogeneous catalysts, such as solid acids or supported metal catalysts, is a key area of optimization. For instance, Chloramine-T has been shown to be an efficient catalyst for quinoline synthesis. researchgate.net The use of recyclable ionic liquids as both solvent and catalyst has also been explored to create a greener synthetic process. nih.gov The solvent itself plays a crucial role, with polar aprotic solvents like DMF often favoring the reaction, while protic solvents like ethanol (B145695) can sometimes be detrimental. rsc.org

Temperature and Reactant Ratio: Reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of polymeric tars and other impurities. researchgate.net An optimal temperature profile is necessary to ensure efficient conversion without significant product degradation. The ratio of reactants, particularly the α,β-unsaturated aldehyde to the aniline, must be optimized to ensure complete conversion of the more expensive aniline precursor and to minimize side reactions.

Oxidant's Role: In many quinoline syntheses, an oxidant is required for the final aromatization step. Iodine has been identified as a highly effective oxidant in some modern protocols, leading to excellent product yields. rsc.org The amount and type of oxidant must be carefully selected to ensure complete conversion without over-oxidation or unwanted side reactions.

The following tables summarize key parameters that would require optimization for a hypothetical scalable synthesis of this compound, based on data from analogous quinoline syntheses.

Table 1: Optimization of Reaction Parameters for Quinoline Synthesis This table is a representative example based on general quinoline synthesis optimization studies.

Parameter Condition 1 Condition 2 Condition 3 Outcome/Observation Reference
Catalyst H₂SO₄ Chloramine-T Ionic Liquid [bmim]HSO₄ Ionic liquids and specific catalysts can offer higher yields and greener conditions compared to traditional strong acids. nih.gov
Solvent Acetonitrile Ethanol DMF Acetonitrile and DMF generally provide better yields. Ethanol can sometimes inhibit the reaction. researchgate.netrsc.org
Temperature 78 °C 110 °C Room Temp. Optimal temperature depends on the specific reactants and catalyst system. Higher temperatures do not always equate to higher yields. researchgate.netjocpr.com
Oxidant None TBHP Iodine (I₂) Iodine proved to be a superior oxidant, significantly increasing the yield of the desired quinoline product. rsc.org

Table 2: Effect of Solvent and Catalyst on Yield in a Generic Quinoline Synthesis This table illustrates typical findings from screening studies.

Entry Solvent Catalyst Yield (%) Reference
1 Ethanol None Low rsc.org
2 DMF Cp₂ZrCl₂ 83 rsc.org
3 Acetonitrile Chloramine-T >90 researchgate.net
4 None None (Thermal) Moderate jocpr.com
5 Water H₂SO₄ (Flow) 39-91 researchgate.net

Chemical Reactivity and Transformation Pathways of 8 Bromo 5 Fluoro 2 Methylquinoline

Reactivity of Halogen Substituents

The presence of two different halogen atoms on the quinoline (B57606) core, bromine at the 8-position and fluorine at the 5-position, introduces a differential reactivity that can be exploited for selective chemical modifications.

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 8-Bromo-5-fluoro-2-methylquinoline exhibit distinct reactivities in cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium or nickel) than the C-F bond. This difference in reactivity allows for selective functionalization at the 8-position.

Common coupling reactions where the C-Br bond would preferentially react include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene under palladium catalysis.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine.

Under more forcing reaction conditions, the C-F bond can also participate in coupling reactions, although this typically requires harsher conditions or specialized catalytic systems.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. youtube.comresearchgate.net In quinoline systems, the nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. youtube.com The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strength. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. youtube.com

In this compound, the fluorine atom at the 5-position is more likely to be displaced by a nucleophile than the bromine atom at the 8-position in an SNAr reaction. This is due to the higher electronegativity of fluorine, which makes the carbon atom to which it is attached more electrophilic. youtube.com Therefore, treatment with a strong nucleophile, such as an alkoxide or an amine, would be expected to selectively replace the fluorine atom. youtube.com

Table 1: Reactivity of Halogen Substituents

Reaction Type Reactive Site Leaving Group Typical Reagents
Cross-Coupling C8-Br Br Pd or Ni catalyst, boronic acids, alkenes, alkynes, amines
Nucleophilic Aromatic Substitution C5-F F Strong nucleophiles (e.g., NaOMe, R₂NH)

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered electronic properties and can serve as a precursor for further functionalization. For instance, N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions of the quinoline ring.

As a weak base, the quinoline nitrogen can be protonated by acids to form the corresponding quinolinium salt. This protonation significantly alters the electronic distribution within the aromatic system, increasing its electron deficiency. This can, in turn, affect the reactivity of the substituents on the ring. The basicity of the nitrogen is influenced by the electronic effects of the substituents. The electron-withdrawing fluorine and bromine atoms are expected to decrease the basicity of the nitrogen atom compared to unsubstituted 2-methylquinoline (B7769805).

Transformations of the Methyl Group and Other Alkyl Substituents

The methyl group at the 2-position of the quinoline ring is also a site for chemical modification. The protons of the methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the alkyl chain or the introduction of new functional groups.

Common transformations of the 2-methyl group include:

Condensation Reactions: Reaction with aldehydes or ketones in the presence of a base (e.g., in an aldol-type condensation) to form styryl derivatives.

Oxidation: Oxidation of the methyl group to an aldehyde or a carboxylic acid can be achieved using appropriate oxidizing agents.

Halogenation: Free-radical halogenation of the methyl group can introduce one or more halogen atoms.

Table 2: Summary of Chemical Transformations

Functional Group Reaction Type Product Type
8-Bromo Cross-Coupling C-C or C-N bond formation at C8
5-Fluoro Nucleophilic Aromatic Substitution Substitution of F by a nucleophile
Quinoline Nitrogen N-Oxidation N-Oxide
Quinoline Nitrogen Protonation Quinolinium Salt
2-Methyl Condensation Styryl derivative
2-Methyl Oxidation Aldehyde or Carboxylic Acid
2-Methyl Halogenation Halomethyl derivative

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
This compound N-oxide

Electrophilic and Nucleophilic Character of the Quinoline Ring

The quinoline ring in this compound exhibits both electrophilic and nucleophilic characteristics. The pyridine (B92270) ring, being electron-deficient due to the electronegative nitrogen atom, is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene (B151609) ring is more prone to electrophilic substitution.

The substituents on the ring significantly influence this dual character. The electron-donating methyl group at the C2 position enhances the nucleophilicity of the pyridine ring, though it can also be a site for C-H activation. The electron-withdrawing halogen atoms, bromine at C8 and fluorine at C5, decrease the electron density of the benzene ring, making it less reactive towards electrophiles but potentially activating the ring for certain nucleophilic aromatic substitution reactions.

The regioselectivity of further substitution reactions on this compound is a complex interplay of the directing effects of the existing substituents.

Electrophilic Substitution: In electrophilic aromatic substitution reactions, the orientation of incoming electrophiles is primarily governed by the activating and directing effects of the substituents on the carbocyclic ring. The fluorine at C5 is an ortho-, para-directing deactivator, while the bromine at C8 is also an ortho-, para-directing deactivator. The methyl group at C2 on the heterocyclic ring has a lesser influence on the carbocyclic ring. Therefore, electrophilic attack is expected to be directed to the positions ortho and para to the fluorine and bromine atoms, if sterically accessible. However, the strong deactivating nature of the halogens makes the benzene ring electron-deficient. Studies on the bromination of 8-substituted quinolines have shown that electrophilic substitution often occurs at the C5 and C7 positions. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative, while the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Based on these analogies, further electrophilic substitution on this compound is predicted to be challenging but would likely occur at the C7 position, as the C5 and C8 positions are already substituted.

Nucleophilic Substitution: Nucleophilic substitution reactions can potentially occur at the positions bearing the halogen atoms. The C8-bromo and C5-fluoro bonds are potential sites for nucleophilic attack, leading to the displacement of the halide ions. The relative reactivity of these positions towards nucleophiles would depend on the reaction conditions and the nature of the nucleophile. Generally, the C-Br bond is more readily cleaved than the C-F bond in nucleophilic aromatic substitutions. Additionally, the pyridine ring's inherent electron deficiency can make positions C2 and C4 susceptible to nucleophilic attack, although the presence of the methyl group at C2 may sterically hinder attack at this position. Research on related 4-chloro-8-methylquinolin-2(1H)-one has demonstrated nucleophilic substitution at the C4 position. mdpi.com

Position Existing Substituent Predicted Regioselectivity for Electrophilic Substitution Predicted Regioselectivity for Nucleophilic Substitution
C2-CH₃LowPossible, but may be sterically hindered
C3-HLowLow
C4-HLowPossible
C5-FDeactivatedPossible (displacement of F)
C6-HPossibleLow
C7-HMost Likely Low
C8-BrDeactivatedMost Likely (displacement of Br)

The quinoline ring system can be selectively reduced to yield dihydroquinoline and tetrahydroquinoline derivatives. The reduction typically occurs in the pyridine ring, as it is more electron-deficient than the benzene ring. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Pd/C, PtO₂) and chemical reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

While no specific studies on the reduction of this compound were found, the reduction of substituted quinolines is a well-established process. The reaction conditions can be tuned to favor the formation of either the 1,2-dihydro-, 1,4-dihydro-, or the fully saturated 1,2,3,4-tetrahydroquinoline. The presence of the bromo and fluoro substituents may influence the rate and selectivity of the reduction, but they are generally expected to remain intact under standard catalytic hydrogenation conditions that are mild enough not to cause hydrodehalogenation.

Product General Method of Formation Potential Influence of Substituents
1,2-Dihydro-8-bromo-5-fluoro-2-methylquinolineReduction with specific hydridesThe electronic effects of Br and F may influence regioselectivity.
1,2,3,4-Tetrahydro-8-bromo-5-fluoro-2-methylquinolineCatalytic hydrogenation (e.g., H₂, Pd/C)Halogen substituents may be susceptible to hydrodehalogenation under harsh conditions.

C-H activation is a powerful tool for the functionalization of heterocyclic compounds. For quinolines, C-H activation can occur at various positions, often directed by a coordinating group. The nitrogen atom in the quinoline ring can act as a directing group, facilitating C-H activation at the C8 position. However, in this compound, the C8 position is already substituted.

The methyl group at the C2 position presents a potential site for C(sp³)-H activation. While no direct examples of formylation or other C-H activation reactions on this compound have been reported, related studies on 8-methylquinolines have demonstrated the feasibility of such transformations. These reactions often employ transition metal catalysts, such as rhodium or ruthenium, to achieve selective functionalization of the methyl group.

Formylation of the quinoline ring itself, a type of C-H activation, would likely be challenging due to the deactivating effects of the halogen substituents. If it were to occur, it would most likely target the more electron-rich positions of the carbocyclic ring that are not sterically hindered, such as C6 or C7.

Reaction Type Potential Reaction Site Rationale/Analogous Reactions
C(sp³)-H ActivationC2-Methyl groupDocumented for other 2-methylquinolines, often catalyzed by transition metals.
C(sp²)-H FormylationC6 or C7 positionsPossible, but likely difficult due to the deactivating nature of the halogen substituents.

Advanced Spectroscopic and Structural Characterization of 8 Bromo 5 Fluoro 2 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Bromo-5-fluoro-2-methylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

Proton (¹H) NMR for Structural Elucidation and Spin Systems

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in this compound. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl group protons.

The aromatic region would display a complex pattern of signals due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group. The coupling constants (J-values) would reveal the connectivity of the protons, helping to assign them to specific positions on the quinoline ring. For instance, ortho-coupled protons typically exhibit larger coupling constants than meta- or para-coupled protons.

The methyl group at the 2-position would likely appear as a singlet in the upfield region of the spectrum, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3 Data not available d (doublet) J(H3-H4)
H-4 Data not available d (doublet) J(H4-H3)
H-6 Data not available dd (doublet of doublets) J(H6-H7), J(H6-F5)
H-7 Data not available d (doublet) J(H7-H6)

Note: The predicted chemical shifts and coupling constants are estimations based on general principles and data for similar compounds. Actual experimental values are not available in the searched sources.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy would be used to determine the number of unique carbon atoms in this compound and provide information about their chemical environment. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the methyl group.

The chemical shifts of the carbon atoms would be influenced by the attached functional groups. The carbon atom attached to the bromine (C-8) would be expected in one region, while the carbon attached to the fluorine (C-5) would show a characteristic splitting due to C-F coupling. The quaternary carbons (those not bonded to any hydrogens) would also be identifiable.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-4a Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-8 Data not available
C-8a Data not available

Note: Predicted chemical shifts are estimations. Actual experimental values are not available in the searched sources.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. A single signal would be expected for the fluorine atom at the 5-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Furthermore, the ¹⁹F NMR spectrum would show coupling to nearby protons, most notably the proton at the 6-position (H-6). This coupling would provide further confirmation of the fluorine's position on the quinoline ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)

Note: Predicted data is based on general principles. Actual experimental values are not available in the searched sources.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. This would be instrumental in tracing the proton spin systems within the aromatic rings and confirming the assignments made from the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Dynamic NMR Studies for Rotational Isomerism

While significant rotational isomerism is not expected for the rigid quinoline core of this compound at room temperature, dynamic NMR studies could be employed to investigate any potential restricted rotation of the methyl group at very low temperatures. However, the energy barrier for methyl group rotation is typically low, and such studies are not commonly performed for this type of substituent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental formula (C₁₀H₇BrFN).

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, there would be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural information. Common fragmentation pathways for quinolines involve the loss of small molecules like HCN or the cleavage of substituent groups. The fragmentation of this compound would likely involve the loss of the bromine atom, the methyl group, or other fragments, providing clues to the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ (with ⁷⁹Br) 253.98
[M]⁺ (with ⁸¹Br) 255.98
[M-Br]⁺ 175.05

Note: Predicted m/z values are calculated based on the elemental composition. Actual fragmentation patterns and intensities would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₇BrFN, the theoretical exact mass can be calculated.

Expected Data: HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to the calculated theoretical exact mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be distinguished by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks separated by approximately 2 Da.

Table 1: Theoretical Exact Mass and Isotopic Pattern for this compound

IonMolecular FormulaCalculated Exact MassRelative Abundance
[M]⁺ (with ⁷⁹Br)C₁₀H₇⁷⁹BrFNValue not available~100%
[M]⁺ (with ⁸¹Br)C₁₀H₇⁸¹BrFNValue not available~97.3%
[M+H]⁺ (with ⁷⁹Br)C₁₀H₈⁷⁹BrFN⁺Value not available~100%
[M+H]⁺ (with ⁸¹Br)C₁₀H₈⁸¹BrFN⁺Value not available~97.3%

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. In the context of this compound, GC-MS would serve to assess the purity of a sample and to identify any volatile impurities. The gas chromatogram would show a primary peak corresponding to the target compound, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrometer then provides a mass spectrum for this peak, which can be used for structural confirmation.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of the bromine atom, the methyl group, or hydrogen cyanide (HCN) from the quinoline ring, leading to characteristic fragment ions. The fragmentation pattern would be a molecular fingerprint, useful for identification and comparison with spectral libraries.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and less volatile molecules. For this compound, ESI-MS would typically be performed in positive ion mode, leading to the formation of the protonated molecule, [M+H]⁺. This technique is less likely to cause in-source fragmentation compared to EI, resulting in a simpler mass spectrum dominated by the molecular ion. This is particularly advantageous for confirming the molecular weight of the compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring system and its substituents.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchingAromatic C-H
3000-2850C-H stretchingMethyl (CH₃)
1620-1580C=C and C=N stretchingQuinoline ring
1500-1400C=C stretchingAromatic ring
1300-1000C-F stretchingAryl-Fluorine
~800C-Br stretchingAryl-Bromine
850-750C-H out-of-plane bendingSubstituted aromatic ring

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would provide additional structural information. The symmetric stretching vibrations of the quinoline ring are expected to be strong in the Raman spectrum. The C-Br and C-F stretching vibrations would also be observable.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is a plot of absorbance versus wavelength. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands are influenced by the substituents on the ring. The bromo, fluoro, and methyl groups will cause shifts in the absorption maxima compared to unsubstituted quinoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which a compound absorbs light are characteristic of its electronic structure.

For a compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The quinoline ring system, being an aromatic and heterocyclic structure, possesses both π electrons and non-bonding (n) electrons on the nitrogen atom.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in conjugated systems like the quinoline ring.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The positions of the absorption maxima (λmax) would be influenced by the substituents on the quinoline ring (the bromo, fluoro, and methyl groups). These substituents can cause shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The solvent used for the analysis can also impact the positions of the absorption maxima. A hypothetical data table for the UV-Vis absorption of this compound is presented below to illustrate how such data would be reported.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Transition
Ethanol (B145695)ValueValueπ → π
EthanolValueValuen → π
HexaneValueValueπ → π
HexaneValueValuen → π

Fluorescence and Luminescence Properties

Fluorescence is a type of luminescence where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. This phenomenon occurs when an electron in an excited singlet state returns to the ground state. The study of fluorescence and other luminescence properties provides insights into the electronic structure and excited state dynamics of a molecule.

The fluorescence properties of this compound would depend on its molecular structure and the surrounding environment. The presence of the heavy bromine atom could potentially influence the luminescence properties through the heavy-atom effect, which can promote intersystem crossing to the triplet state and potentially lead to phosphorescence. The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are key parameters that would be measured.

A representative data table for the fluorescence properties of this compound might look as follows:

Solvent Excitation λmax (nm) Emission λmax (nm) Quantum Yield (ΦF) Fluorescence Lifetime (τ, ns)
CyclohexaneValueValueValueValue
AcetonitrileValueValueValueValue

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental for understanding the molecule's structure, conformation, and how it interacts with neighboring molecules in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. This analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule, revealing its precise molecular geometry and preferred conformation in the solid state.

A summary of crystallographic data for this compound would typically be presented in a table like the one below. For comparison, data for the related compound, 8-Bromo-2-methylquinoline, is available in the scientific literature and shows a monoclinic crystal system.

Parameter This compound
Chemical FormulaC10H7BrFN
Formula Weight240.07 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (Å3)To be determined
ZTo be determined
Density (calculated) (g/cm3)To be determined

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. For an aromatic compound like this compound, π-π stacking interactions between the quinoline ring systems of adjacent molecules would be expected. These interactions play a crucial role in the stability of the crystal lattice.

Other potential intermolecular interactions that could be identified from the crystal structure include halogen bonding (involving the bromine atom), and C-H···F or C-H···N hydrogen bonds. A detailed analysis of the crystal packing would provide information on the nature and geometry of these interactions.

A hypothetical table summarizing key intermolecular interactions is provided below:

Interaction Type Atoms Involved Distance (Å) **Angle (°) **
π-π StackingRing Centroid to Ring CentroidValueN/A
Halogen BondC-Br···N/FValueValue
Hydrogen BondC-H···FValueValue

Absolute stereochemistry refers to the three-dimensional arrangement of atoms in a chiral molecule. This compound itself is not chiral. However, if it were to be part of a larger chiral molecule or crystallized as a conglomerate of enantiomers, X-ray crystallography could be used to determine its absolute configuration. This is often achieved using anomalous dispersion effects, typically by collecting data with a specific X-ray wavelength (e.g., from a copper source). The Flack parameter is a value calculated from the diffraction data that helps to confidently assign the absolute stereochemistry. A value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure.

Since this compound is achiral, this section is not directly applicable unless it is a component of a chiral system.

Computational and Theoretical Chemistry Studies on 8 Bromo 5 Fluoro 2 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that specifically detail the following DFT calculations for 8-Bromo-5-fluoro-2-methylquinoline.

Detailed information on the optimized bond lengths, bond angles, and dihedral angles for this compound from DFT calculations is not available in the current body of scientific literature.

There are no available theoretical predictions for the 1H and 13C NMR chemical shifts or the infrared and Raman vibrational frequencies of this compound based on DFT calculations.

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been published for this compound. Consequently, reactivity descriptors derived from it are also unavailable.

An NBO analysis, which provides insights into charge transfer and stabilizing intramolecular interactions, has not been reported for this compound.

Calculated thermochemical properties such as enthalpy, entropy, and Gibbs free energy for this compound are not present in the accessible literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. nih.gov This method extends the foundational principles of Density Functional Theory (DFT), which calculates the electronic structure of a molecule in its ground state, to describe its excited states. nih.gov The application of TD-DFT allows for the calculation of the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

For this compound, a TD-DFT calculation would typically be performed after an initial geometry optimization of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). nottingham.ac.uk The TD-DFT analysis then provides information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). nih.gov These calculated parameters are instrumental in interpreting and predicting the experimental UV-Vis absorption spectrum of the compound. nih.gov

The theoretical electronic spectrum can be simulated by plotting the calculated oscillator strengths against the corresponding wavelengths. nih.gov This simulation offers a direct comparison with experimental data and can help in assigning the observed absorption bands to specific electronic transitions within the molecule. For instance, the calculations can reveal how the bromo, fluoro, and methyl substituents on the quinoline (B57606) core influence the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption wavelengths.

Below is a hypothetical data table illustrating the kind of results a TD-DFT calculation might yield for this compound, based on typical values for similar quinoline derivatives.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.25HOMO → LUMO (π → π)
S0 → S23100.15HOMO-1 → LUMO (π → π)
S0 → S32800.05HOMO → LUMO+1 (n → π*)

This table is illustrative and provides hypothetical data based on typical computational results for quinoline derivatives.

Computational Studies of Optical and Electronic Properties

Computational methods are invaluable for exploring the optical and electronic properties of molecules like this compound. These studies provide a molecular-level understanding of how the compound interacts with electric fields, which is crucial for applications in materials science and optoelectronics.

The field of nonlinear optics (NLO) investigates the interaction of intense light with matter, leading to a range of phenomena with applications in optical switching, data storage, and frequency conversion. nih.gov Computational chemistry provides a powerful toolkit for predicting the NLO properties of molecules. The key parameters that govern these properties are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov

Dipole Moment (μ): This is a measure of the charge separation within a molecule. A large dipole moment can be indicative of a molecule's potential for strong intermolecular interactions and can influence its NLO response.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the linear optical response.

First Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO activity. nih.gov A large β value suggests that the molecule has the potential to be an efficient NLO material.

These properties are typically calculated using DFT methods with a suitable functional and basis set. rsc.org For quinoline derivatives, it has been shown that the nature and position of substituents significantly affect the NLO response. researchgate.net The presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.net In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electronic character of the methyl-substituted quinoline ring, would be expected to result in a notable NLO response.

A hypothetical data table of calculated NLO properties for this compound is presented below for illustrative purposes.

PropertyCalculated Value
Dipole Moment (μ) in Debye3.5 D
Mean Polarizability (α) in a.u.150
First Hyperpolarizability (β) in a.u.800

This table is illustrative and provides hypothetical data based on typical computational results for substituted quinolines.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface, identify transition states, and determine reaction pathways. This approach provides a detailed understanding of the reaction kinetics and thermodynamics that would be difficult to obtain solely through experimental methods.

For instance, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational modeling can help to:

Determine the most likely site of reaction on the quinoline ring.

Calculate the activation energies for different reaction pathways.

Identify and characterize reaction intermediates and transition states.

Recent studies on quinoline derivatives have utilized computational modeling to understand the mechanisms of tandem cyclization reactions and to rationalize the observed product distributions. acs.org These studies often involve locating the transition state structures and calculating the energy barriers for each step of the reaction. The insights gained from such computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

A significant challenge in organic synthesis is controlling the regio- and stereoselectivity of chemical reactions. Computational chemistry offers predictive power in this domain. For a molecule like this compound, which has multiple potential reaction sites, predicting the regioselectivity is crucial for its synthetic manipulation.

DFT-based methods can be used to predict the most favorable site for electrophilic or nucleophilic attack by analyzing various reactivity descriptors. nih.gov These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the highest occupied molecular orbital (HOMO) can indicate the likely sites for electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) can point to the sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

Studies on the regioselective demethylation of quinoline derivatives have demonstrated the utility of DFT in rationalizing the observed product outcomes based on the electronic nature of the substituents. research-nexus.net Similarly, in nucleophilic aromatic substitution reactions, the relative stabilities of the isomeric σ-complex intermediates can be calculated to predict the major regioisomer. nih.gov While stereoselectivity is less of a concern for planar aromatic systems like quinoline in simple substitution reactions, in more complex transformations, computational modeling can be used to predict the stereochemical outcome by analyzing the energies of diastereomeric transition states.

Structure Activity Relationship Sar Investigations of 8 Bromo 5 Fluoro 2 Methylquinoline Analogues

Role of Halogen Substituents (Bromine and Fluorine)

Impact of Position and Number of Halogens on Molecular Properties and Potential Biological Interactions

The introduction of halogens into a molecule can significantly alter its physicochemical properties, which in turn affects its biological activity. nih.gov The position and number of halogen substituents on the quinoline (B57606) core can influence factors such as lipophilicity, electronic distribution, and metabolic stability. nih.gov For instance, the strategic placement of halogens can either enhance or diminish the efficacy of a compound. nih.gov

Halogenated quinoline derivatives have been extensively studied for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The nature of the halogen and its location on the quinoline ring can lead to varied biological outcomes. For example, studies on dihalogenated 8-hydroxyquinoline (B1678124) derivatives have shown that the substitution pattern has a minor impact on their cytotoxic activity in some cases. acs.org However, the presence of halogens is often crucial for the molecule's ability to interact with specific biological targets. ijres.org

In the context of 8-Bromo-5-fluoro-2-methylquinoline, the bromine at position 8 and fluorine at position 5 are expected to create a unique electronic and steric profile that dictates its interaction with biomolecules. Research on other halogenated quinolines has demonstrated that such substitutions can lead to compounds with significant biological potential. nih.gov For example, certain fluoroquinolones have been investigated for their antimalarial properties. mdpi.com The specific combination of bromine and fluorine at these positions in the 2-methylquinoline (B7769805) scaffold warrants further investigation to fully elucidate their contribution to its bioactivity.

Electronic and Steric Effects of Halogens

Halogen atoms exert both electronic and steric effects that can profoundly influence a molecule's behavior. Electronically, halogens are electronegative, with fluorine being the most electroneginegative element. libretexts.org This property allows them to withdraw electron density from the aromatic ring, a phenomenon known as the inductive effect. This can alter the reactivity of the quinoline ring and its ability to participate in interactions like hydrogen bonding. nih.gov The bromine atom, being larger and less electronegative than fluorine, will have a different electronic influence.

Significance of the Methyl Group at Position 2

The methyl group at the 2-position (C2) of the quinoline ring also plays a significant role in the molecule's properties and potential biological activity. This substituent can influence the molecule's conformation, lipophilicity, and metabolic stability.

Stereochemical Influences on Activity and Selectivity

While this compound itself is not chiral, the introduction of chiral centers or the existence of axial chirality in its analogues can have a profound impact on their biological activity and selectivity. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like proteins and nucleic acids.

The development of methods for the enantioselective synthesis of quinoline derivatives highlights the importance of stereochemistry in this class of compounds. rsc.org Chiral quinolines have been shown to exhibit stereospecific interactions with their biological targets, leading to differences in potency and efficacy between enantiomers. For example, the stereoselective synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both axial and central chiralities has been achieved, demonstrating the ability to control the spatial arrangement of substituents. rsc.org The specific stereochemistry of a quinoline analogue can dictate how it fits into a binding site, influencing its activity and selectivity. acs.org

Correlation between Structure and Electrochemical Behavior

The electrochemical properties of quinoline derivatives are strongly correlated with their chemical structure. nih.govresearchgate.net Techniques like cyclic voltammetry can be used to investigate the oxidation and reduction potentials of these compounds, providing insights into their electronic characteristics.

Studies have shown that the nature of substituents (electron-donating or electron-withdrawing) on the quinoline ring significantly affects its electrochemical behavior. researchgate.net For instance, the presence of a methyl group has been found to facilitate the oxidation of certain quinoline derivatives. nih.gov The electrochemical properties of a molecule can be relevant to its mechanism of action, particularly if it involves redox processes. The specific arrangement of the bromo, fluoro, and methyl substituents in this compound will determine its unique electrochemical signature, which may correlate with its biological activity. The electrochemical behavior of organic halides, including bromoquinolines, has been a subject of interest, particularly in the context of hydrodehalogenation reactions. acs.org

Design Principles Based on SAR for Modified Quinoline Scaffolds

Structure-activity relationship studies provide a rational basis for the design of new and improved quinoline-based therapeutic agents. nih.govnih.gov By understanding the contribution of different substituents and their positions, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties. rsc.org

Key design principles for modified quinoline scaffolds include:

Halogen Substitution: The type, number, and position of halogen atoms can be varied to fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. nih.gov

Modification of the C2-Substituent: The methyl group at the C2 position can be replaced with other alkyl or aryl groups to explore the impact on activity. researchgate.net

Introduction of Other Functional Groups: The addition of other functional groups at various positions on the quinoline ring can introduce new interactions with target molecules and improve properties like solubility. nih.gov

Stereochemical Control: For analogues with chiral centers, the synthesis of specific stereoisomers can lead to more potent and selective compounds. rsc.org

By applying these principles, researchers can rationally design novel quinoline derivatives with optimized biological profiles for various therapeutic applications. nih.gov

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaKey Features
This compoundNot availableC10H7BrFNCore compound of interest
5-Bromo-8-fluoro-6-methylquinoline97036737C10H7BrFNIsomer with different substituent positions nih.gov
8-Fluoro-4-hydroxy-2-methylquinoline5288-22-2C10H8FNOContains a hydroxyl group instead of bromine ossila.com
5-Bromo-4-fluoro-2-methylaniline627871-16-3C7H7BrFNAniline (B41778) precursor with similar substitution ossila.com
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate1193162-25-2C8H6BrFO3Benzoate derivative with related halogenation bldpharm.com
2-Methylbenzo[f]quinolineNot availableC14H11NA related polycyclic aromatic azaarene ontosight.ai
4,7-dichloroquinoline N-oxideNot availableC9H5Cl2NOA disubstituted quinoline N-oxide acs.org

Applications and Potential in Advanced Chemical Sciences

Utility in Organic Synthesis as a Building Block

8-Bromo-5-fluoro-2-methylquinoline serves as a valuable building block in organic synthesis, providing a ready-made quinoline (B57606) core that can be further elaborated into more complex molecular architectures.

While specific examples of the use of this compound in the synthesis of complex, fused heterocyclic systems are not extensively documented in publicly available literature, its structure is amenable to such transformations. The bromo and fluoro substituents can participate in various cyclization reactions. For instance, the bromine atom can undergo intramolecular Heck reactions or other palladium-catalyzed cyclizations to form new rings fused to the quinoline system. The reactivity of similar bromo-substituted quinolines in such transformations is well-established, suggesting that this compound would be a competent substrate for the construction of novel polycyclic heteroaromatic compounds.

The primary documented use of this compound is as a precursor for a diverse range of quinoline derivatives. A key synthetic route to this compound involves the reaction of 2-Bromo-5-fluoroaniline with crotonaldehyde (B89634) in the presence of hydrochloric acid and toluene (B28343) at reflux. smolecule.comnih.gov This method, a variation of the Doebner-von Miller reaction, provides a straightforward entry to the this compound scaffold.

Once formed, the bromine atom at the 8-position is the most versatile handle for further functionalization. It can be readily displaced or used in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce a wide array of substituents. This allows for the systematic modification of the quinoline core to explore structure-activity relationships in various contexts.

Reaction Type Starting Material Reagents and Conditions Product Reference
Doebner-von Miller Reaction2-Bromo-5-fluoroanilineCrotonaldehyde, 6M HCl, Toluene, Reflux, 18hThis compound smolecule.comnih.gov

Intermediates in Medicinal Chemistry Research (Non-Clinical Focus)

The quinoline scaffold is a well-known pharmacophore, and substituted quinolines are actively investigated for their potential as therapeutic agents. This compound serves as a key intermediate in the synthesis of compounds for medicinal chemistry research, particularly in the non-clinical, discovery phase.

This compound has been specifically utilized as a key building block in the development of inhibitors for the proteasome subunit Rpn11. smolecule.comnih.gov Rpn11 is a zinc-dependent metalloisopeptidase that plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. smolecule.com Inhibition of the proteasome is a validated strategy in cancer therapy. smolecule.com

In this context, this compound serves as a precursor to 8-thioquinoline (8TQ) derivatives. The 8-bromo group is displaced by a thiol-containing reagent to install the key zinc-binding moiety. The quinoline nitrogen and the exocyclic sulfur of the 8-thio group are believed to chelate the catalytic zinc ion in the active site of Rpn11, leading to its inhibition. smolecule.com The 5-fluoro and 2-methyl substituents on the quinoline ring are important for modulating the physicochemical properties of the inhibitors, such as their potency and selectivity. smolecule.com The synthesis of a sub-library of 8TQ derivatives with modifications at various positions of the quinoline ring, including the use of this compound as a starting material, has been instrumental in probing the structure-activity relationships (SAR) and understanding the mode of inhibition. smolecule.com

Target Enzyme Inhibitor Scaffold Role of this compound Key Interactions Reference
Rpn11 (Proteasome Subunit)8-Thioquinoline (8TQ)Precursor for the synthesis of 8TQ derivatives.The 8-thio group and quinoline nitrogen chelate the catalytic Zn2+ ion. smolecule.comnih.gov

While there is no direct evidence of this compound itself being used as a chemical probe or biosensor, the broader class of quinoline derivatives is widely employed for this purpose. Quinolines often exhibit interesting photophysical properties, such as fluorescence, which can be modulated by their substituents and their interaction with the local environment. smolecule.comsigmaaldrich.com This makes them attractive scaffolds for the development of fluorescent probes for detecting metal ions, pH changes, and other biologically relevant analytes. The bromo and fluoro substituents on this compound could be used to fine-tune the photophysical properties of such probes. The bromine atom also provides a convenient site for the attachment of recognition elements or for tethering the quinoline fluorophore to other molecules or surfaces.

Applications in Materials Science

The application of this compound in materials science has not been specifically reported. However, quinoline derivatives, in general, are of interest in this field due to their electronic and photophysical properties. They have been investigated for use in organic light-emitting diodes (OLEDs), solar cells, and as components of functional polymers. The presence of the heavy bromine atom in this compound could potentially enhance intersystem crossing, making its derivatives interesting candidates for phosphorescent materials. The fluorine atom can improve the stability and volatility of organic electronic materials. The versatile reactivity of the bromo group allows for the incorporation of the this compound unit into larger conjugated systems or polymers, which could lead to materials with tailored electronic and optical properties.

Development of Novel Materials with Unique Electronic or Optical Properties

The strategic incorporation of halogen atoms and methyl groups onto a quinoline scaffold, as seen in this compound, provides a versatile platform for the development of novel materials with tailored electronic and optical characteristics. While direct research detailing the specific applications of this compound is not extensively documented in public literature, its structural features suggest its primary role as a crucial building block in the synthesis of more complex functional molecules. The applications of closely related quinoline derivatives in materials science offer significant insights into the potential of materials derived from this compound.

The quinoline core itself is a conjugated heterocyclic system, which is a fundamental prerequisite for organic electronic and photonic materials. The presence and positioning of the bromo, fluoro, and methyl substituents on this core are critical for fine-tuning the material's properties.

Role of Substituents in Tailoring Material Properties:

SubstituentPositionInfluence on Molecular PropertiesPotential Impact on Material Characteristics
Bromine 8Provides a reactive site for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).Enables the extension of the conjugated system by linking to other aromatic or functional units, which is essential for creating materials with specific energy gaps and charge transport properties.
Fluorine 5A highly electronegative atom that can lower the HOMO and LUMO energy levels of the molecule.Can enhance the electron-accepting (n-type) character of the material, improve oxidative stability, and increase electron mobility. This is advantageous for applications in organic electronics.
Methyl Group 2An electron-donating group that can influence the molecule's solubility and solid-state packing.Can be used to modulate the electronic properties and prevent undesirable aggregation in the solid state, which can affect the material's optical and charge-transport efficiency.

The combination of these substituents allows for a multi-faceted approach to molecular design. For instance, the bromine atom at the 8-position can be substituted with various aryl or vinyl groups through well-established catalytic reactions. This modularity is key to creating a library of materials where the electronic and optical properties are systematically varied. The electron-withdrawing fluorine atom at the 5-position can significantly impact the intramolecular charge transfer (ICT) characteristics of the resulting molecule, which is a critical factor in the design of materials for applications such as non-linear optics and emissive displays.

Organic Semiconductors and Dyes

The structural attributes of this compound make it a promising precursor for the synthesis of organic semiconductors and dyes. The quinoline framework is a known chromophore and has been utilized in the development of various functional dyes. ossila.com

In the realm of organic semiconductors , the ability to tune the energy levels (HOMO/LUMO) is paramount. The incorporation of fluorine atoms into organic conjugated molecules is a widely adopted strategy to create electron-transporting (n-type) or ambipolar materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Materials derived from this compound would likely benefit from the enhanced stability and electron-accepting properties imparted by the fluorine atom. The bromo-substituent serves as a synthetic handle to build the larger, more complex conjugated structures necessary for efficient charge transport.

For dyes , particularly those used in applications like dye-sensitized solar cells (DSSCs), the molecular structure must facilitate efficient light absorption and electron injection into a semiconductor nanoparticle layer (typically TiO2). ossila.com Quinoline derivatives have been successfully employed as sensitizers in DSSCs. ossila.com The energy gap of quinoline-based molecules can be readily tuned through functional group conversions, which is a key advantage. ossila.com By using this compound as a starting material, novel dyes with tailored absorption spectra and electrochemical properties could be synthesized. The electron-withdrawing nature of the fluoro-quinoline core could be beneficial for the electron injection process in DSSCs.

Q & A

Advanced Research Question

  • Radiohalogenation compatibility : Bromine at C8 allows isotopic exchange (e.g., 76Br^{76}\text{Br} for PET imaging) .
  • Stability : Protect reactive sites (e.g., methyl at C2) during radiolabeling to prevent decomposition .
  • Biodistribution : Lipophilic substituents (e.g., trifluoromethoxy) enhance blood-brain barrier penetration for neurological targets .

How can low yields in crystallization of halogenated quinolines be mitigated?

Basic Research Question

  • Solvent selection : Slow evaporation of chloroform or dichloromethane solutions promotes crystal growth .
  • Temperature gradients : Cooling from 25°C to 4°C enhances nucleation for compounds like 4-bromo-8-methoxyquinoline .
  • Additives : Trace ethyl acetate can disrupt π-stacking, reducing amorphous aggregation .

What mechanistic insights guide the optimization of cross-coupling reactions involving this compound?

Advanced Research Question

  • Buchwald-Hartwig amination : Pd(OAc)₂/XPhos catalysts enable C-N bond formation at C8 with primary amines .
  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ and arylboronic acids for C-C bond formation; monitor for protodebromination side reactions .
  • Kinetic studies : Isotopic labeling (18F^{18}\text{F}) and LC-MS track reaction pathways and intermediates .

How should contradictory spectral data for halogenated quinoline derivatives be reconciled?

Advanced Research Question

  • Computational validation : DFT calculations (e.g., Gaussian) predict 1H^{1}\text{H} NMR shifts and compare with experimental data .
  • Control experiments : Synthesize positional isomers (e.g., 5-bromo-8-fluoro isomers) to confirm peak assignments .
  • Multi-lab validation : Cross-reference data with independent studies to rule out instrumentation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.